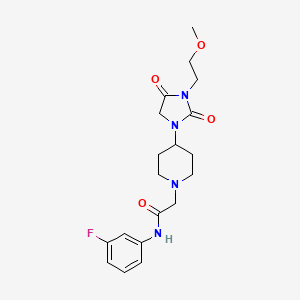

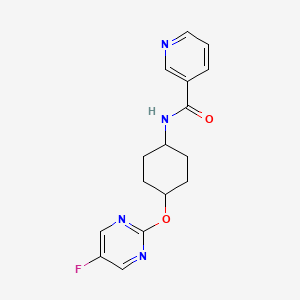

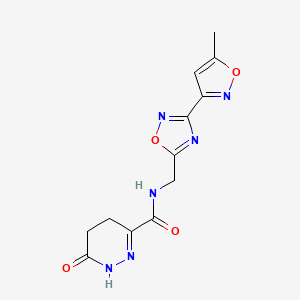

N-((1r,4r)-4-((5-氟嘧啶-2-基)氧基)环己基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential part of the coenzymes NAD and NADP, crucial for energy metabolism in cells. Nicotinamide derivatives have been extensively studied due to their biological significance and potential therapeutic applications.

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions. For instance, a fluorescent analog of nicotinamide adenine dinucleotide was synthesized using chloroacetaldehyde with the coenzyme, indicating the possibility of modifying the nicotinamide structure to yield new compounds with unique properties . Another study describes the synthesis of nicotinamide derivatives through the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents to yield various heterocyclic compounds, demonstrating the versatility of nicotinamide in chemical synthesis .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their physical and chemical properties. For example, the study of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives revealed that the substituted compounds show a higher degree of torsion between the pyridine ring and the amide group compared to unsubstituted compounds . This torsion can affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Nicotinamide and its derivatives can participate in various chemical reactions. They can act as substrates or inhibitors in enzymatic reactions, as seen in the inhibition of microsomal mixed-function oxidase activity by nicotinamide . Additionally, nicotinamide derivatives can undergo cyclization reactions to form complex heterocyclic structures, as reported in the synthesis of dipyridopyrimidin-11-ium chlorides from nicotinamide amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the fluorescent properties of a nicotinamide analog were studied, showing a fluorescence emission maximum at 410 nm and a yield of about 8% of a related compound . The solubility, stability, and reactivity of these compounds can be tailored by modifying their structure, which is crucial for their potential use in biological assays and as therapeutic agents.

科学研究应用

癌症研究和耐药性

- 癌症中增强耐药性:一项针对结直肠癌 (CRC) 的研究发现,在多种人类癌症中过表达的烟酰胺 N-甲基转移酶 (NNMT) 增强了 CRC 细胞对 5-氟尿嘧啶 (5-FU) 的耐药性。该机制涉及活性氧 (ROS) 产生减少和 ASK1-p38 MAPK 通路失活,从而减少 5-FU 诱导的细胞凋亡 (Xie 等人,2016 年).

生物化学和细胞代谢

- 烟酰胺衍生物的生化性质:对烟酰胺腺嘌呤二核苷酸 (NAD+) 衍生物的研究揭示了荧光类似物的合成,该类似物展示了影响荧光性质的分子内相互作用。该类似物在脱氢酶催化的反应中具有活性,显示了烟酰胺衍生物在生化研究中的多功能性 (Barrio 等人,1972 年).

药理学

- 新型候选药物的开发:一项关于 5-氟尿嘧啶-烟酰胺 (5-FU-NCM) 共晶的研究证明了其作为抗肿瘤药物的潜力。与单独的 5-FU 相比,该共晶显示出改善的溶解度、油水分配系数和抗肿瘤作用,表明其在增强药物制剂中的适用性 (Zhang 等人,2020 年).

酶学和分子生物学

- 细胞代谢和表观遗传重塑的调节:NNMT 在代谢甲基化过程中发挥作用,影响癌细胞的甲基化潜能,并导致甲基化格局发生广泛变化。这表明代谢酶失调和癌细胞中表观遗传改变之间存在直接联系,为癌症生物学和潜在治疗靶点提供了见解 (Ulanovskaya 等人,2013 年).

分子药理学

- 用于治疗应用的新型抑制剂:发现和评估新型烟酰胺衍生物以抑制血管内皮生长因子 (VEGF) 介导的血管生成为癌症治疗提供了新的机会。已发现一种名为 BRN-250 的化合物可以显着抑制血管生成的关键过程,为抗癌药物开发提供了一个有希望的线索 (Choi 等人,2013 年).

属性

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-5-3-13(4-6-14)21-15(22)11-2-1-7-18-8-11/h1-2,7-10,13-14H,3-6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLVJEKDJIWTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

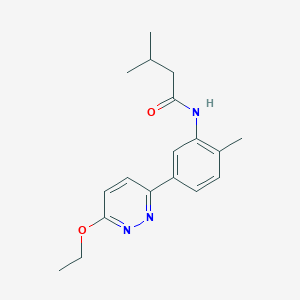

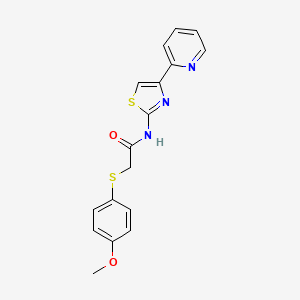

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

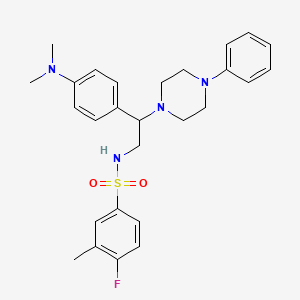

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

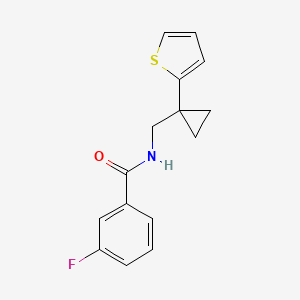

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

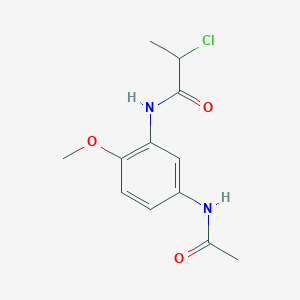

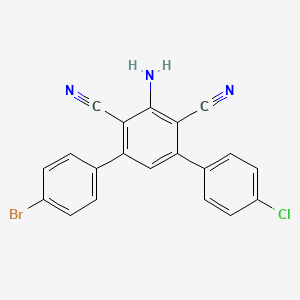

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)